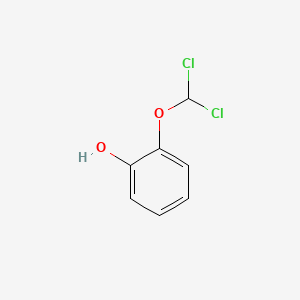![molecular formula C23H37NO2 B14359917 N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide CAS No. 94941-29-4](/img/structure/B14359917.png)
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxy group: This involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate alkylating agent to introduce the butyl group.
Coupling with the amide: The phenoxy intermediate is then coupled with a butylamine derivative under suitable conditions to form the desired amide linkage.
Introduction of the prop-2-enamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide or phenoxy groups.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Applications De Recherche Scientifique
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors or enzymes, modulating their activity. The prop-2-enamide moiety can participate in covalent bonding with target proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}-1-hydroxynaphthalene-2-carboxamide
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide
Uniqueness
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide is unique due to its specific structural features, such as the combination of the phenoxy and prop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94941-29-4 |
|---|---|
Formule moléculaire |
C23H37NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]prop-2-enamide |
InChI |
InChI=1S/C23H37NO2/c1-8-21(25)24-15-11-12-16-26-20-14-13-18(22(4,5)9-2)17-19(20)23(6,7)10-3/h8,13-14,17H,1,9-12,15-16H2,2-7H3,(H,24,25) |
Clé InChI |
XFKQSVGYOIBYHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C=C)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


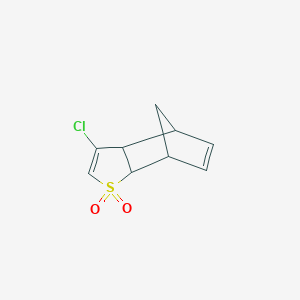
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
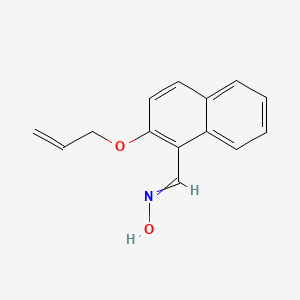
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
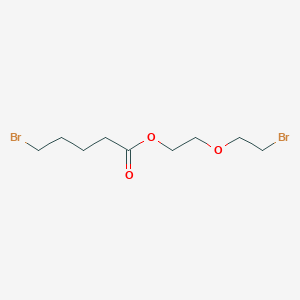
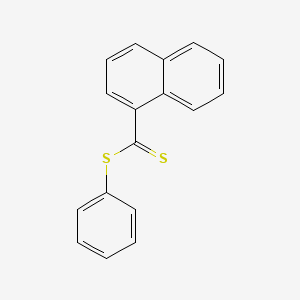
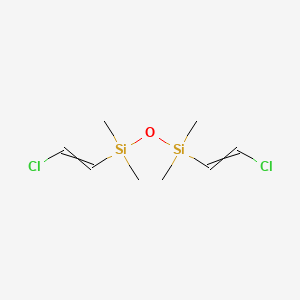
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
